molecular formula C19H19N7O B7149395 N-[3-(4,5-dimethyl-1,2,4-triazol-3-yl)phenyl]-1,3-dimethylpyrazolo[3,4-b]pyridine-5-carboxamide

N-[3-(4,5-dimethyl-1,2,4-triazol-3-yl)phenyl]-1,3-dimethylpyrazolo[3,4-b]pyridine-5-carboxamide

Cat. No.: B7149395
M. Wt: 361.4 g/mol
InChI Key: CBEBJUPEMLVDRL-UHFFFAOYSA-N
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Description

N-[3-(4,5-dimethyl-1,2,4-triazol-3-yl)phenyl]-1,3-dimethylpyrazolo[3,4-b]pyridine-5-carboxamide is a complex organic compound that belongs to the class of heterocyclic compounds. This compound features a triazole ring, a pyrazolopyridine core, and a carboxamide group, making it a molecule of interest in various fields of scientific research due to its potential biological and chemical properties.

Properties

IUPAC Name

N-[3-(4,5-dimethyl-1,2,4-triazol-3-yl)phenyl]-1,3-dimethylpyrazolo[3,4-b]pyridine-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N7O/c1-11-16-9-14(10-20-18(16)26(4)24-11)19(27)21-15-7-5-6-13(8-15)17-23-22-12(2)25(17)3/h5-10H,1-4H3,(H,21,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBEBJUPEMLVDRL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C2=C1C=C(C=N2)C(=O)NC3=CC=CC(=C3)C4=NN=C(N4C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(4,5-dimethyl-1,2,4-triazol-3-yl)phenyl]-1,3-dimethylpyrazolo[3,4-b]pyridine-5-carboxamide typically involves multi-step organic synthesis. One common approach includes:

    Formation of the Triazole Ring: The triazole ring can be synthesized via a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones under acidic or basic conditions.

    Construction of the Pyrazolopyridine Core: This step often involves the condensation of a pyridine derivative with a hydrazine or a similar nucleophile, followed by cyclization.

    Coupling Reactions: The final step involves coupling the triazole and pyrazolopyridine intermediates using amide bond formation techniques, such as the use of coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

N-[3-(4,5-dimethyl-1,2,4-triazol-3-yl)phenyl]-1,3-dimethylpyrazolo[3,4-b]pyridine-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can reduce specific functional groups within the molecule.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, particularly at the aromatic rings, using reagents like halogens or alkylating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Halogens (Cl2, Br2), alkylating agents (methyl iodide)

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated or carboxylated derivatives, while reduction could produce amine or alcohol derivatives.

Scientific Research Applications

N-[3-(4,5-dimethyl-1,2,4-triazol-3-yl)phenyl]-1,3-dimethylpyrazolo[3,4-b]pyridine-5-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator due to its heterocyclic structure.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial, antifungal, and anticancer activities.

    Industry: Utilized in the development of new materials, such as polymers and dyes, due to its unique structural properties.

Mechanism of Action

The mechanism of action of N-[3-(4,5-dimethyl-1,2,4-triazol-3-yl)phenyl]-1,3-dimethylpyrazolo[3,4-b]pyridine-5-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s heterocyclic rings allow it to bind to active sites or allosteric sites, modulating the activity of the target proteins. This can lead to inhibition or activation of biochemical pathways, depending on the specific target and context.

Comparison with Similar Compounds

Similar Compounds

    Fluconazole: An antifungal agent with a triazole ring.

    Voriconazole: Another antifungal with a similar triazole structure.

    Trazodone: An antidepressant containing a triazole moiety.

    Rufinamide: An antiepileptic drug with a triazole ring.

Uniqueness

N-[3-(4,5-dimethyl-1,2,4-triazol-3-yl)phenyl]-1,3-dimethylpyrazolo[3,4-b]pyridine-5-carboxamide is unique due to its combination of a triazole ring with a pyrazolopyridine core, which is not commonly found in other compounds. This unique structure may confer distinct biological activities and chemical properties, making it a valuable compound for further research and development.

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